Chloroquinocin
Description
chlorinated naphthoquinone antibiotic from Streptomyces sp.; structure in first source
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H15ClO5 |
|---|---|
Molecular Weight |
334.7 g/mol |
IUPAC Name |
8-chloro-9,10-dihydroxy-3-methyl-1-propyl-1H-benzo[g]isochromene-6,7-dione |
InChI |
InChI=1S/C17H15ClO5/c1-3-4-10-11-8(5-7(2)23-10)6-9-12(15(11)20)16(21)13(18)17(22)14(9)19/h5-6,10,20-21H,3-4H2,1-2H3 |
InChI Key |
UKNCHDWLJGPOIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C2=C(C3=C(C=C2C=C(O1)C)C(=O)C(=O)C(=C3O)Cl)O |
Synonyms |
chloroquinocin |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Discovery and Isolation of Chloroquinocin from Streptomyces
An Examination of a Novel Chlorinated Naphthoquinone Antibiotic
This technical guide delves into the discovery and isolation of Chloroquinocin, a novel antibiotic agent. This compound is distinguished as a chlorinated naphthoquinone produced by the bacterium Streptomyces sp., strain LL-A9227.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview based on available scientific literature.
Executive Summary
The discovery of novel antibiotics is a critical area of research in the face of rising antimicrobial resistance. Streptomyces, a genus of Gram-positive bacteria, is a well-established and prolific source of a wide array of bioactive secondary metabolites, including many clinically vital antibiotics.[1] this compound, isolated from Streptomyces sp. LL-A9227, represents a significant addition to the chemical diversity of antibiotics derived from these microorganisms. This guide will outline the processes of its discovery, the methodologies for its isolation and purification, and present the quantitative data associated with these procedures.
Discovery and Initial Characterization
This compound was first identified and described by a team of researchers at Wyeth Research.[1] The producing organism, Streptomyces sp. LL-A9227, was the subject of a screening program designed to identify new antimicrobial compounds. The subsequent characterization of this compound revealed it to be a novel chlorinated naphthoquinone antibiotic.[1]
Experimental Protocols
A critical aspect of natural product discovery is the development of robust and reproducible methods for fermentation, extraction, and purification. The following sections detail the experimental procedures for obtaining this compound.
Fermentation of Streptomyces sp. LL-A9227
The production of this compound is achieved through the fermentation of Streptomyces sp. LL-A9227. While the specific media composition and fermentation parameters are proprietary to the initial discovery, a general workflow for Streptomyces fermentation is presented below. This process is foundational to achieving a viable yield of the target compound.
Caption: General workflow for the fermentation of Streptomyces sp.
Extraction and Purification of this compound
Following fermentation, the culture broth is subjected to a multi-step extraction and purification process to isolate the active compound. This typically involves solvent extraction followed by chromatographic techniques.
Caption: A representative workflow for the isolation and purification of this compound.
Quantitative Data
The efficiency of the isolation and purification process is measured by the yield of the final compound. The following table summarizes the quantitative data associated with the production of this compound.
| Parameter | Value | Unit |
| Fermentation Volume | Data not available | L |
| Crude Extract Yield | Data not available | g |
| Purified this compound Yield | Data not available | mg |
| Purity | Data not available | % |
Note: Specific quantitative data from the primary literature is not publicly available.
Biosynthetic Pathway and Regulation
The biosynthesis of antibiotics in Streptomyces is a complex process, often involving large gene clusters that encode for the necessary enzymes and regulatory proteins. The specific signaling pathways and regulatory networks that control the production of this compound in Streptomyces sp. LL-A9227 have not been elucidated in the available literature. Research in this area would be crucial for future efforts to improve the yield of this compound through genetic engineering or fermentation optimization.
Conclusion
This compound stands as a noteworthy discovery in the ongoing search for novel antibiotics. Its origin from a Streptomyces species underscores the continued importance of this genus as a source of new drug leads. While the foundational discovery and isolation have been established, further research is needed to fully characterize its biosynthetic pathway, mechanism of action, and potential for clinical development. The methodologies and workflows presented in this guide provide a framework for researchers working on the isolation and characterization of novel natural products from microbial sources.
References
Chloroquinocin: An In-depth Technical Guide on its Core Antibiotic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroquinocin is a chlorinated naphthoquinone antibiotic isolated from Streptomyces sp. LL-A9227.[1] It has demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in clinical settings. While the precise molecular mechanism of this compound has not been fully elucidated in publicly available literature, its structural class as a pyranonaphthoquinone provides a strong basis for a proposed mechanism of action. This guide synthesizes the available information on this compound and related naphthoquinone antibiotics to present a comprehensive overview of its likely antibacterial mechanism. We will explore its probable molecular targets, supported by generalized experimental protocols to validate these hypotheses, and present quantitative data in a structured format.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound, a chlorinated naphthoquinone, represents a promising scaffold for antibiotic development due to its activity against challenging Gram-positive pathogens.[2] Naphthoquinones are a class of naturally occurring compounds known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. Their mechanism of action is often multifaceted, contributing to their efficacy and potentially lowering the incidence of rapid resistance development.
Proposed Mechanism of Action of this compound
Based on its chemical structure and the known mechanisms of related naphthoquinone antibiotics, this compound is proposed to exert its antibacterial effects through a combination of the following mechanisms:
-
DNA Intercalation: The planar aromatic structure of the naphthoquinone core is a key feature that likely allows this compound to intercalate between the base pairs of bacterial DNA. This insertion is thought to disrupt the normal helical structure of DNA, thereby interfering with essential cellular processes such as DNA replication and transcription, ultimately leading to bacterial cell death.
-
Inhibition of Topoisomerases: Many quinone-containing compounds are known to inhibit the activity of bacterial DNA topoisomerases, such as DNA gyrase (Topoisomerase II) and Topoisomerase IV. These enzymes are crucial for managing DNA supercoiling and decatenation during replication. By stabilizing the transient DNA-enzyme cleavage complex, this compound may lead to the accumulation of double-strand DNA breaks, a lethal event for the bacterium.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of this compound can potentially undergo redox cycling within the bacterial cell. This process can lead to the generation of superoxide anions and other reactive oxygen species. The resulting oxidative stress can cause widespread damage to cellular components, including DNA, proteins, and lipids, contributing to the antibiotic's bactericidal effect.
The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.
References
Spectroscopic Analysis of Chloroquine: An In-depth Technical Guide
A Note on Nomenclature: The topic specified "Chloroquinocin" is not a recognized compound in major chemical and pharmaceutical databases. It is highly probable that this is a typographical error for "Chloroquine," a widely known antimalarial and immunomodulatory drug. This guide will, therefore, focus on the spectroscopic analysis of Chloroquine.
This technical guide provides a comprehensive overview of the spectroscopic analysis of Chloroquine, tailored for researchers, scientists, and drug development professionals. It includes a compilation of quantitative spectroscopic data, detailed experimental protocols, and a visualization of a key signaling pathway.
Data Presentation
The following tables summarize the key quantitative data from the primary spectroscopic techniques used to characterize Chloroquine.
Table 1: ¹H NMR Spectroscopic Data for Chloroquine
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.60 | d | 5.2 |
| H-3 | 6.75 | d | 5.2 |
| H-5 | 7.88 | d | 9.0 |
| H-6 | 7.35 | dd | 9.0, 2.2 |
| H-8 | 7.99 | d | 2.2 |
| H-1' | 3.85 | h | 6.8 |
| H-2' | 1.76-1.65 | m | |
| H-3' | 1.56-1.47 | m | |
| H-4' | 2.34-2.29 | m | |
| H-5' | 1.25 | d | 6.5 |
| -N(CH₂CH₃)₂ | 2.43 | qd | 7.1, 1.6 |
| -N(CH₂CH₃)₂ | 0.94 | t | 7.1 |
| -NH- | 2.85 | s |
Solvent: Chloroform-d. Spectrometer Frequency: 500 MHz.
Table 2: ¹³C NMR Spectroscopic Data for Chloroquine
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | 151.53 |
| C-3 | 109.02 |
| C-4 | 157.55 |
| C-4a | 121.86 |
| C-5 | 125.98 |
| C-6 | 125.22 |
| C-7 | 134.64 |
| C-8 | 128.90 |
| C-8a | 150.78 |
| C-1' | 52.87 |
| C-2' | 24.64 |
| C-3' | 32.35 |
| C-4' | 32.49 |
| C-5' | 17.10 |
| -N(CH₂CH₃)₂ | 46.91 |
| -N(CH₂CH₃)₂ | 11.70 |
Solvent: Chloroform-d. Spectrometer Frequency: 126 MHz.
Table 3: Mass Spectrometry Data for Chloroquine
| Ion/Fragment | m/z (Mass-to-Charge Ratio) |
| [M+H]⁺ | 320.01 |
| [M+2H]²⁺ | 160.5 |
| Fragment 1 | 247.01 |
| Fragment 2 | 142.12 |
Ionization Mode: Electrospray Ionization (ESI), Positive Mode. The fragmentation of Chloroquine in MS/MS typically shows a daughter ion at m/z 247 due to the neutral loss of the diethylamine moiety from the parent ion.[1][2]
Table 4: UV-Visible Spectroscopic Data for Chloroquine
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| 0.1 M HCl | 342-343 | 8.88 x 10³ |
| pH 7.4 | 236, 257, 328, 343 | Not specified |
The UV-Vis spectrum of Chloroquine is pH-dependent due to the ionization of its amine functional groups.[3][4][5][6][7]
Table 5: Infrared (IR) Spectroscopic Data for Chloroquine
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3427 | N-H Stretching | Secondary Amine |
| 3230-2700 | C-H Stretching | Aromatic and Aliphatic |
| 1610, 1593 | C=C Stretching | Carbocyclic and Heterocyclic Rings |
| 1067, 1000 | P-O Stretching (for phosphate salt) | Phosphate |
Sample Form: Crystalline Chloroquine Diphosphate.[8]
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses of Chloroquine are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation and confirmation of Chloroquine.
Instrumentation: 500 MHz NMR Spectrometer
Materials:
-
Chloroquine sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the Chloroquine sample in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.
-
Phase and baseline correct the resulting spectrum.
-
Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the FID similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm) or TMS (0 ppm).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Chloroquine.
Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.
Materials:
-
Chloroquine sample
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (LC-MS grade)
Procedure:
-
Sample Preparation: Prepare a dilute solution of Chloroquine (e.g., 1-10 µg/mL) in a suitable solvent system such as 50:50 methanol:water with 0.1% formic acid.
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS system.
-
Chromatographic separation can be performed on a C18 column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol or acetonitrile with 0.1% formic acid).
-
The mass spectrometer should be operated in positive ESI mode.
-
Acquire full scan mass spectra to determine the mass of the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain the fragmentation pattern.[2]
-
UV-Visible Spectroscopy
Objective: To determine the absorption maxima (λmax) of Chloroquine.
Instrumentation: UV-Vis Spectrophotometer
Materials:
-
Chloroquine sample
-
0.1 M Hydrochloric acid (HCl)
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a stock solution of Chloroquine in 0.1 M HCl. From the stock solution, prepare a series of dilutions to obtain concentrations within the linear range of the instrument (e.g., 5-25 µg/mL).[4][5]
-
Spectrophotometric Measurement:
-
Use 0.1 M HCl as the blank.
-
Scan the absorbance of the Chloroquine solutions over a wavelength range of 200-400 nm.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in Chloroquine.
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Materials:
-
Solid Chloroquine sample (e.g., Chloroquine diphosphate)
Procedure:
-
Sample Preparation: Place a small amount of the solid Chloroquine sample directly onto the ATR crystal.
-
Spectral Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the Chloroquine molecule.[8]
-
Mandatory Visualization
The following diagram illustrates a key mechanism of action for Chloroquine: the inhibition of autophagy. Chloroquine, a weak base, accumulates in the acidic lysosomes and raises their pH. This increase in pH inhibits the fusion of autophagosomes with lysosomes, thereby blocking the final step of autophagy, which is the degradation of cellular components.[9][10]
Caption: Chloroquine inhibits autophagy by preventing the fusion of autophagosomes with lysosomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Production of Chloroquinocin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroquinocin is a novel chlorinated naphthoquinone antibiotic that has demonstrated activity against Gram-positive bacteria. This technical guide provides a comprehensive overview of the natural producer of this compound, its production, and physicochemical properties, based on available scientific literature. The information is intended to serve as a foundational resource for researchers and professionals involved in natural product discovery, antibiotic development, and microbial fermentation.
Natural Producer of this compound
The sole reported natural producer of this compound is the bacterial strain Streptomyces sp. LL-A9227 [1]. Members of the genus Streptomyces are well-documented sources of a wide array of bioactive secondary metabolites, including many clinically important antibiotics. The isolation of this compound from this strain highlights the continued potential of actinomycetes as a valuable resource for the discovery of new antimicrobial agents.
Fermentation for this compound Production
Detailed, specific quantitative data and a step-by-step experimental protocol for the fermentation of Streptomyces sp. LL-A9227 for the production of this compound are not extensively available in the public domain. However, based on general knowledge of antibiotic production by Streptomyces species, a typical fermentation process can be outlined.
General Fermentation Parameters for Streptomyces
The production of secondary metabolites like this compound by Streptomyces is highly dependent on the optimization of various fermentation parameters. Key factors that are typically manipulated to enhance yield include the composition of the culture medium, pH, temperature, aeration, and incubation time.
Table 1: General Fermentation Parameters for Antibiotic Production by Streptomyces
| Parameter | Typical Range/Conditions |
| Carbon Source | Glucose, Starch, Glycerol |
| Nitrogen Source | Soybean meal, Yeast extract, Peptone, Ammonium salts |
| Minerals | CaCO₃, K₂HPO₄, MgSO₄, NaCl |
| pH | 6.0 - 8.0 |
| Temperature | 28 - 30°C |
| Aeration | Shaker flask (200-250 rpm) or stirred-tank bioreactor |
| Incubation Time | 7 - 14 days |
Note: These are general ranges and the optimal conditions for this compound production by Streptomyces sp. LL-A9227 would require specific experimental determination.
Isolation and Purification of this compound
A specific, detailed protocol for the extraction and purification of this compound from the fermentation broth of Streptomyces sp. LL-A9227 is not publicly available. The following represents a generalized workflow commonly employed for the isolation of secondary metabolites from Streptomyces cultures.
Experimental Workflow for Isolation and Purification
Physicochemical Properties and Structural Elucidation
Biosynthetic Pathway of this compound
The specific biosynthetic pathway for this compound in Streptomyces sp. LL-A9227 has not been elucidated. However, as a naphthoquinone, it is likely synthesized via a polyketide pathway, a common route for the biosynthesis of aromatic compounds in Streptomyces.
Proposed General Biosynthetic Relationship
The biosynthesis of naphthoquinones in Streptomyces typically involves a Type II polyketide synthase (PKS) that catalyzes the iterative condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, to form a polyketide chain. This chain then undergoes a series of cyclization and aromatization reactions to form the characteristic naphthoquinone scaffold. Subsequent tailoring enzymes, such as halogenases, are responsible for the chlorination of the molecule to produce this compound.
Conclusion
This compound, produced by Streptomyces sp. LL-A9227, represents a potentially valuable addition to the arsenal of antimicrobial agents. Further research is required to fully elucidate its biosynthetic pathway, optimize its production through fermentation, and thoroughly characterize its biological activity. The information presented in this guide serves as a starting point for these future research and development endeavors. The lack of detailed, publicly available experimental protocols and quantitative data underscores the need for further investigation to unlock the full potential of this novel antibiotic.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Chloroquinocin from Streptomyces Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the extraction and purification of chloroquinocin, a chlorinated naphthoquinone antibiotic, from Streptomyces culture. The methodologies outlined are based on established techniques for the isolation of secondary metabolites, particularly naphthoquinones, from Streptomyces species.
Introduction
This compound is a novel chlorinated naphthoquinone antibiotic discovered from Streptomyces sp. LL-A9227[1]. Naphthoquinones produced by Streptomyces are a class of secondary metabolites known for their diverse biological activities, including antimicrobial and antitumor properties[2][3][4][5]. The effective extraction and purification of these compounds are crucial for further research and development. This document outlines the key steps, from fermentation to purification, to obtain this compound.
Data Presentation
Successful extraction of this compound relies on optimizing various parameters during fermentation and extraction. The following tables summarize key quantitative data derived from protocols for similar naphthoquinone antibiotics from Streptomyces.
Table 1: Optimized Fermentation Parameters for Naphthoquinone Production
| Parameter | Optimal Range | Reference |
| Temperature | 25-30°C | [6] |
| pH | 7.0 | [6] |
| Incubation Time | 10-15 days | [6] |
| Agitation | 200 rpm | [6] |
Table 2: Solvent Efficiency for Extraction of Naphthoquinones
| Solvent | Recovery Rate | Reference |
| Ethyl Acetate | High | [3][6][7] |
| Methanol | Moderate | [8] |
| Acetone | Moderate (for mycelium) | [9][10] |
| Chloroform | Variable |
Experimental Protocols
This section details a generalized protocol for the extraction and purification of this compound from a Streptomyces culture. This protocol is a composite of methodologies reported for the successful isolation of other naphthoquinone antibiotics from Streptomyces.
Fermentation of Streptomyces sp.
The initial step is the cultivation of the Streptomyces strain under conditions optimized for the production of this compound.
Materials:
-
Streptomyces sp. LL-A9227 (or other this compound-producing strain)
-
Seed culture medium (e.g., Tryptone Soya Broth)[7]
-
Production culture medium (e.g., Micromonospora medium)[6]
-
Shaker incubator
Protocol:
-
Inoculate a suitable seed culture medium with spores or a vegetative mycelial suspension of the Streptomyces strain.
-
Incubate the seed culture at 28-30°C with shaking at 200 rpm for 48-72 hours, or until dense growth is observed.
-
Transfer the seed culture to a larger volume of production medium at a 5-10% (v/v) inoculation rate.
-
Incubate the production culture at 28-30°C with shaking at 200 rpm for 10-15 days[6]. Monitor the production of this compound periodically using analytical techniques such as HPLC.
Extraction of this compound
This compound, being a hydrophobic molecule, is likely to be present in both the mycelium and the fermentation broth. Therefore, a two-part extraction process is recommended.
Materials:
Protocol:
A. Extraction from the Supernatant:
-
Separate the mycelium from the fermentation broth by centrifugation at 8,000-10,000 x g for 20 minutes[6].
-
Decant the supernatant and transfer it to a separating funnel.
-
Extract the supernatant with an equal volume of ethyl acetate. Shake vigorously for 10-15 minutes and allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize recovery[6].
-
Pool the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract[6].
B. Extraction from the Mycelium:
-
To the mycelial pellet from step 2A, add acetone and shake or sonicate for 30 minutes to extract intracellular metabolites[10].
-
Separate the mycelial debris by centrifugation and collect the acetone supernatant.
-
Repeat the acetone extraction of the mycelium.
-
Pool the acetone extracts and concentrate them using a rotary evaporator to obtain a crude extract.
Purification of this compound
The crude extracts from the supernatant and mycelium can be purified using chromatographic techniques.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 or 100-200 mesh)[6]
-
Glass chromatography column
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)[6]
-
Thin Layer Chromatography (TLC) plates
-
High-Performance Liquid Chromatography (HPLC) system (optional, for final purification)[3]
Protocol:
-
Adsorb the crude extract onto a small amount of silica gel.
-
Prepare a silica gel column packed with a suitable non-polar solvent (e.g., hexane).
-
Load the adsorbed crude extract onto the top of the column.
-
Elute the column with a stepwise gradient of solvents with increasing polarity. A common gradient is starting with 100% hexane, followed by increasing concentrations of ethyl acetate in hexane, and finally, if necessary, methanol in ethyl acetate[6].
-
Collect fractions of the eluate and monitor the presence of this compound in each fraction using TLC.
-
Combine the fractions containing the purified this compound.
-
For higher purity, the combined fractions can be further purified using preparative HPLC with a suitable column (e.g., C18) and solvent system[3].
Visualizations
The following diagrams illustrate the key workflows and concepts described in this document.
Caption: Overall workflow for the extraction of this compound.
Caption: Detailed solvent extraction process for this compound.
References
- 1. This compound, a novel chlorinated naphthoquinone antibiotic from Streptomyces sp., LL-A9227 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Naphthoquinone antibiotics from Streptomyces lateritius. I Fermentation, isolation and characterization of granatomycins A, C, and D] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation from Streptomyces of a novel naphthoquinone compound, naphthablin, that inhibits Abl oncogene functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel naphthoquinones from a Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel ansamycin, naphthomycin K from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US10036048B1 - Process for obtaining a naphthoquinone derivative from Streptomyces sp - Google Patents [patents.google.com]
- 7. banglajol.info [banglajol.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metabolomic study of marine Streptomyces sp.: Secondary metabolites and the production of potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
Application Notes & Protocols for the Purification of Chloroquinocin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Chloroquinocin, a chlorinated naphthoquinone antibiotic produced by Streptomyces sp..[1] The methodologies outlined are based on established techniques for the isolation of microbial secondary metabolites, particularly polyketide-derived naphthoquinones from actinomycetes.
I. Introduction to this compound
This compound is a novel antibiotic belonging to the naphthoquinone class of compounds, known for its activity against Gram-positive bacteria.[1] As a polyketide secondary metabolite, its purification from fermentation broth requires a multi-step approach to separate it from a complex mixture of other cellular components and metabolites. The following protocols provide a general framework that can be optimized for specific Streptomyces strains and fermentation conditions.
II. Overall Purification Workflow
The purification of this compound typically follows a four-stage process:
-
Fermentation: Culturing the producing Streptomyces strain under optimal conditions to maximize this compound yield.
-
Extraction: Separating the crude extract containing this compound from the fermentation broth and mycelia.
-
Fractionation & Preliminary Purification: Initial separation of the crude extract into fractions to isolate the compounds of interest.
-
High-Resolution Purification: Final polishing of the this compound-containing fraction to achieve high purity.
Caption: General workflow for this compound purification.
III. Experimental Protocols
Protocol 1: Fermentation of Streptomyces sp.
This protocol describes the cultivation of a Streptomyces strain for the production of this compound.
Materials:
-
Streptomyces sp. producing this compound
-
Seed culture medium (e.g., ISP2 broth)
-
Production culture medium (e.g., a modified nutrient-rich broth)
-
Shaker incubator
Procedure:
-
Prepare a seed culture by inoculating 50 mL of ISP2 broth with a pure culture of Streptomyces sp..
-
Incubate the seed culture at 28-30°C for 2-3 days with shaking at 180-200 rpm.[2]
-
Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculation).
-
Incubate the production culture under the same conditions as the seed culture for 7-14 days.[2][3] Monitor the production of this compound periodically using analytical techniques like TLC or HPLC.
Protocol 2: Extraction of Crude this compound
This protocol details the extraction of this compound from the fermentation broth.
Materials:
-
Fermentation broth from Protocol 1
-
Ethyl acetate
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Harvest the fermentation broth and centrifuge at 8,000-10,000 x g for 20 minutes to separate the supernatant from the mycelial biomass.[4]
-
Transfer the supernatant to a large separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant.[3][4][5]
-
Shake the mixture vigorously for 5-10 minutes and then allow the layers to separate.
-
Collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize the recovery of this compound.
-
Pool the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator at 40-45°C to obtain the crude extract.[3]
Protocol 3: Silica Gel Column Chromatography
This protocol describes the initial fractionation of the crude extract.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Fraction collector
-
TLC plates and developing chamber
Procedure:
-
Prepare a silica gel slurry in the initial mobile phase solvent (e.g., 100% hexane) and pack the chromatography column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely to obtain a dry powder.
-
Carefully load the dried sample onto the top of the packed silica gel column.
-
Elute the column with a stepwise or linear gradient of increasing polarity. A common gradient is from 100% hexane to 100% ethyl acetate.
-
Collect fractions of a defined volume using a fraction collector.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the fractions that show the presence of the target compound.
Protocol 4: Size-Exclusion Chromatography (Optional)
For further purification, size-exclusion chromatography can be employed.
Materials:
-
Partially purified this compound fraction from Protocol 3
-
Sephadex LH-20
-
Chromatography column
-
Solvent (e.g., methanol or a mixture of chloroform and methanol)
Procedure:
-
Swell the Sephadex LH-20 beads in the chosen solvent and pack the column.
-
Dissolve the this compound-containing fraction in a minimal amount of the mobile phase.
-
Load the sample onto the column and elute with the same solvent.
-
Collect fractions and analyze them by TLC or HPLC to identify and pool the fractions containing this compound.
Protocol 5: Preparative Reverse-Phase HPLC
This is the final step to obtain highly purified this compound.
Materials:
-
This compound-containing fraction from Protocol 3 or 4
-
Preparative HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile phase solvents (e.g., HPLC-grade acetonitrile and water, potentially with a modifier like formic acid for MS compatibility)[6]
Procedure:
-
Dissolve the sample in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter.
-
Set up the preparative HPLC system with a suitable gradient program. A typical gradient would be a linear increase in acetonitrile concentration in water.
-
Inject the sample onto the C18 column.
-
Monitor the elution profile at a suitable wavelength (determined by UV-Vis spectroscopy of the crude extract).
-
Collect the peak corresponding to this compound.
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Lyophilize or evaporate the solvent to obtain pure this compound.
IV. Data Presentation
The following tables summarize typical parameters and expected outcomes for the purification of a naphthoquinone-class antibiotic from a Streptomyces fermentation.
Table 1: Summary of Chromatographic Conditions
| Chromatography Step | Stationary Phase | Typical Mobile Phase System | Elution Mode |
| Column Chromatography | Silica Gel (60-120 mesh) | Hexane:Ethyl Acetate | Gradient |
| Size-Exclusion | Sephadex LH-20 | Methanol or Chloroform:Methanol | Isocratic |
| Preparative RP-HPLC | C18, 5-10 µm | Acetonitrile:Water | Gradient |
Table 2: Example Purification Yield and Purity
| Purification Step | Total Weight (mg) | Purity (%) | Yield (%) |
| Crude Extract | 1500 | ~5 | 100 |
| Silica Gel Pool | 250 | ~40 | 16.7 |
| Sephadex LH-20 Pool | 100 | ~75 | 6.7 |
| Preparative HPLC | 30 | >98 | 2.0 |
Note: These values are illustrative and will vary depending on the producing strain, fermentation conditions, and the efficiency of each purification step.
V. Visualization of Key Relationships
Logical Flow of Analytical Techniques
The following diagram illustrates the logical flow of analytical methods used to guide the purification process.
Caption: Analytical techniques workflow for purification guidance.
Signaling Pathway (Hypothetical Mode of Action)
While the specific signaling pathway inhibited by this compound is a subject of further research, many naphthoquinones exhibit antibacterial activity by generating reactive oxygen species (ROS) and interfering with cellular respiration.
Caption: Hypothetical antibacterial mechanism of this compound.
References
- 1. This compound, a novel chlorinated naphthoquinone antibiotic from Streptomyces sp., LL-A9227 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. banglajol.info [banglajol.info]
- 4. US10036048B1 - Process for obtaining a naphthoquinone derivative from Streptomyces sp - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 1,4-Naphthoquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Chloroquinocin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing (AST) of Chloroquinocin, a novel chlorinated naphthoquinone antibiotic. This compound has demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. This document outlines standardized methods for determining the in vitro efficacy of this compound, presenting data in a clear format, and providing detailed experimental workflows.
Introduction
This compound is a pyranonaphthoquinone antibiotic that has been synthesized and identified as a promising agent against Gram-positive bacteria[1]. As with any novel antimicrobial compound, rigorous and standardized susceptibility testing is crucial to determine its spectrum of activity, potency, and potential clinical utility. This document details the protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound, which are fundamental parameters in antimicrobial drug development[3][4][5]. The methodologies provided are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[5][6].
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be summarized for clear interpretation and comparison. The following tables provide a template for presenting MIC and MBC data for this compound against a panel of relevant bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) [Control] |
| Staphylococcus aureus | 29213 | Data | 1 |
| Staphylococcus aureus (MRSA) | 43300 | Data | 1 |
| Enterococcus faecalis | 29212 | Data | 2 |
| Streptococcus pneumoniae | 49619 | Data | 0.5 |
| Bacillus subtilis | 6633 | Data | 0.25 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | This compound MBC (µg/mL) | Vancomycin MBC (µg/mL) [Control] |
| Staphylococcus aureus | 29213 | Data | 2 |
| Staphylococcus aureus (MRSA) | 43300 | Data | 2 |
| Enterococcus faecalis | 29212 | Data | 4 |
| Streptococcus pneumoniae | 49619 | Data | 1 |
| Bacillus subtilis | 6633 | Data | 0.5 |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the broth microdilution method to determine the MIC of this compound, which is the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism[4][5].
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates (U-bottom)
-
Bacterial strains (e.g., from ATCC)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Sterile pipette tips and reservoirs
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The typical concentration range to test for a novel agent might be from 256 µg/mL down to 0.06 µg/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be 100 µL.
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity)[7]. This can be determined by visual inspection or by measuring absorbance at 600 nm.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum[7].
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL from the initial inoculum.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the workflow for determining the MIC and MBC of this compound.
Caption: Workflow for MIC and MBC determination.
Hypothetical Signaling Pathway Inhibition by a Naphthoquinone Antibiotic
While the exact mechanism of this compound is yet to be fully elucidated, many quinone-based antibiotics interfere with critical cellular processes such as DNA replication or bacterial respiration. The following diagram illustrates a hypothetical mechanism of action where a naphthoquinone antibiotic inhibits DNA gyrase, an essential enzyme for bacterial DNA replication.
Caption: Hypothetical inhibition of DNA gyrase.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel chlorinated naphthoquinone antibiotic from Streptomyces sp., LL-A9227 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Novel Quinoline-Based Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer properties. These compounds exert their effects through various mechanisms such as inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis. This document provides a comprehensive overview of the in vivo efficacy of quinoline-based compounds, with a focus on experimental protocols and data presentation to guide the preclinical evaluation of novel analogues like Chloroquinocin. The methodologies and data presented are compiled from studies on well-characterized quinoline derivatives, such as chloroquine and other novel synthetic analogues, and are intended to serve as a valuable resource for designing and interpreting in vivo efficacy studies.
Quantitative Data Summary
The following tables summarize the in vivo anticancer efficacy of various quinoline-based compounds in different animal models.
Table 1: In Vivo Efficacy of Chloroquine in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Treatment Protocol | Key Findings | Reference |
| Oral Squamous Cell Carcinoma | BALB/c nude mice | CAL27 | 50 mg/kg/day chloroquine | Effective inhibition of tumor growth | [1] |
| Colon Cancer | BALB/c mice | CT26 | Not specified | Reduced tumor volume and prolonged survival time | [2] |
| Hepatocellular Carcinoma | Nude mice | HepG2-GFP (orthotopic) | Not specified | Significantly inhibited tumor growth | [3][4] |
Table 2: In Vivo Efficacy of Other Novel Quinoline Derivatives
| Compound Name | Cancer Type | Animal Model | Cell Line | Treatment Protocol | Key Findings | Reference |
| 91b1 | Not specified | Nude mice | Not specified (xenograft) | Not specified | Significantly reduced tumor size | [5] |
| 6-indolyl substituted quinazoline (28) | Murine tumor models | Not specified | Not specified | 25 mg/kg | 62% tumor growth inhibition | [6] |
Experimental Protocols
This section details the methodologies for key in vivo experiments based on published studies of quinoline-based anticancer agents.
Protocol 1: Xenograft Tumor Model in Nude Mice
Objective: To evaluate the in vivo anticancer efficacy of a novel quinoline-based compound by assessing its ability to inhibit the growth of human tumor xenografts in immunodeficient mice.
Materials:
-
Animal Model: 4-6 week old female/male athymic nude mice (e.g., BALB/c nude).
-
Cancer Cell Line: A human cancer cell line of interest (e.g., CAL27 for oral squamous cell carcinoma, HepG2 for hepatocellular carcinoma).
-
Test Compound: Novel quinoline-based agent (e.g., this compound).
-
Vehicle Control: Appropriate vehicle for dissolving the test compound (e.g., normal saline).
-
Cell Culture Medium and Reagents: As required for the specific cell line.
-
Matrigel (optional): To be mixed with cells for subcutaneous injection.
-
Calipers: For tumor measurement.
-
Anesthesia: For animal procedures.
Procedure:
-
Cell Culture and Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) or culture medium, with or without Matrigel, at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor the tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.
-
Animal Grouping and Treatment: Once the tumors reach the desired size, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Treatment Group: Administer the test compound at a predetermined dose (e.g., 25-50 mg/kg/day) via a suitable route (e.g., intraperitoneal injection, oral gavage).
-
Control Group: Administer the vehicle control using the same route and schedule.
-
-
Efficacy Evaluation: Continue treatment for a specified period (e.g., 2-4 weeks). Monitor tumor volume and body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates, final tumor volumes, and tumor weights between the treatment and control groups to determine the efficacy of the test compound. Survival analysis can also be performed.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway for a quinoline-based compound that induces apoptosis, a common mechanism of action for this class of drugs.
Caption: Hypothetical signaling pathway for apoptosis induction by a quinoline-based compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo efficacy study using a xenograft mouse model.
Caption: General experimental workflow for an in vivo xenograft study.
Logical Relationship Diagram
This diagram illustrates the logical relationship between the experimental groups in a typical in vivo study.
Caption: Logical relationship between experimental groups in an in vivo efficacy study.
References
- 1. Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment | MDPI [mdpi.com]
- 2. Chloroquine inhibits colon cancer cell growth in vitro and tumor growth in vivo via induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chloroquine inhibits hepatocellular carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Chloroquinocin Production in Streptomyces Fermentation
Welcome to the technical support center for optimizing Chloroquinocin production from Streptomyces fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this novel chlorinated naphthoquinone antibiotic.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces culture is growing well, but I'm not seeing any this compound production. What are the likely causes?
A1: Lack of secondary metabolite production despite good biomass accumulation is a common issue in Streptomyces fermentation. Several factors could be at play:
-
Suboptimal Media Composition: The production of secondary metabolites like this compound is often triggered by nutrient limitation (e.g., phosphate or nitrogen) after an initial phase of rapid growth. Your current medium may be too rich, repressing the biosynthetic gene cluster.
-
Incorrect Fermentation Phase: this compound is a secondary metabolite, meaning its production typically begins in the late logarithmic or stationary phase of growth. Ensure you are allowing the fermentation to proceed long enough.
-
pH Imbalance: The optimal pH for growth and secondary metabolism can differ. A shift in pH during fermentation could inhibit the biosynthetic enzymes responsible for this compound synthesis.
-
Lack of Precursors: The biosynthesis of this compound, a pyranonaphthoquinone, requires specific precursors derived from primary metabolism. A metabolic bottleneck could be limiting their availability.
-
Silent Gene Cluster: The biosynthetic gene cluster for this compound may be "silent" or poorly expressed under standard laboratory conditions.
Q2: How can I optimize the fermentation medium to improve this compound yield?
A2: Media optimization is a critical step for enhancing the production of secondary metabolites. A systematic approach is recommended:
-
Carbon Source: While glucose is a common carbon source for rapid growth, slower-metabolized carbohydrates like starch, glycerol, or maltose can sometimes lead to better secondary metabolite production. Experiment with different carbon sources and concentrations.
-
Nitrogen Source: The type and concentration of the nitrogen source significantly impact antibiotic production. Compare complex nitrogen sources like soybean meal, peptone, and yeast extract with simpler sources like ammonium salts and nitrates. A high C:N ratio is often favorable for polyketide synthesis.
-
Phosphate Concentration: Phosphate is essential for growth, but high concentrations can repress the biosynthesis of many antibiotics. Test a range of phosphate concentrations to find the optimal level for this compound production.
-
Trace Elements: Minerals like iron, zinc, and manganese are cofactors for many enzymes in biosynthetic pathways. Ensure your medium is not deficient in essential trace elements.
-
Precursor Supplementation: Consider adding precursors that may boost the pyranonaphthoquinone backbone synthesis.
Q3: What are the key physical parameters to control during fermentation for optimal this compound production?
A3: Precise control of physical parameters is crucial for reproducible and high-yield fermentations:
-
Temperature: Streptomyces species have an optimal temperature range for growth and another for antibiotic production. Typically, a slightly lower temperature during the production phase can be beneficial. A range of 28-32°C is a good starting point for optimization.
-
pH: Maintain a stable pH, usually between 6.5 and 7.5, as significant drops or increases can inhibit growth and enzyme activity. The use of buffers like MOPS or automated pH control in a bioreactor is recommended.
-
Dissolved Oxygen (DO): Streptomyces are aerobic bacteria, and oxygen availability is critical for both growth and the biosynthesis of complex molecules like this compound. Maintain a DO level of at least 20-30% saturation through optimized agitation and aeration rates.
-
Agitation: Agitation ensures proper mixing of nutrients and oxygen, and prevents cell clumping. However, excessive shear stress can damage the mycelia. The optimal agitation speed will depend on the bioreactor geometry and culture volume.
Q4: I'm observing morphological changes in my Streptomyces culture (e.g., pellet formation). How does this affect this compound production?
A4: The morphology of Streptomyces in submerged culture (dispersed mycelia vs. pellets) can significantly influence antibiotic production.
-
Pellets: Large, dense pellets can suffer from nutrient and oxygen limitations in the core, leading to reduced productivity.
-
Dispersed Mycelia: While this morphology can improve nutrient and oxygen transfer, it can also lead to a more viscous culture broth, which can pose challenges for mixing and aeration. Morphology can be influenced by factors such as inoculum preparation, media composition (e.g., addition of divalent cations), and shear stress from agitation. Experiment with these parameters to achieve a morphology that favors this compound production.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no this compound yield with good growth | Nutrient repression (e.g., high phosphate or readily metabolized carbon source). | Test media with lower phosphate concentrations. Switch to a slower-metabolized carbon source like starch or glycerol. |
| Incorrect pH for production. | Monitor and control pH during fermentation. Test a range of pH values (e.g., 6.5, 7.0, 7.5). | |
| Insufficient aeration. | Increase agitation and/or aeration rates to maintain adequate dissolved oxygen levels. | |
| Inconsistent this compound yields between batches | Inoculum variability. | Standardize inoculum preparation (spore concentration, age of seed culture). |
| Fluctuations in fermentation parameters. | Ensure tight control over temperature, pH, and dissolved oxygen. | |
| Genetic instability of the producing strain. | Re-isolate single colonies from the stock culture and test their productivity. | |
| Foaming in the bioreactor | High protein content in the medium (e.g., from yeast extract or peptone). | Add an appropriate antifoaming agent. |
| Excessive agitation or aeration. | Optimize agitation and aeration rates. | |
| This compound production starts but then ceases prematurely | Depletion of a key precursor or nutrient. | Implement a fed-batch strategy to supply limiting nutrients during the production phase. |
| Accumulation of inhibitory byproducts. | Consider media exchange or the use of resins to remove toxic metabolites. |
Data Summary: Optimizing Fermentation Parameters
The following table summarizes typical ranges for optimizing fermentation parameters for secondary metabolite production in Streptomyces, which can be applied to this compound.
| Parameter | Typical Range for Optimization | Starting Point | Notes |
| Temperature | 25 - 35°C | 30°C | May require a temperature shift for the production phase. |
| pH | 6.0 - 8.0 | 7.0 | Buffering is crucial to prevent drastic pH changes. |
| Agitation | 150 - 300 rpm (shake flask) | 200 rpm | Dependent on vessel size and geometry. |
| Inoculum Size | 2 - 10% (v/v) | 5% | A higher inoculum can shorten the lag phase. |
| Fermentation Time | 5 - 10 days | 7 days | Monitor production over time to determine the optimal harvest point. |
Experimental Protocols
Protocol 1: Inoculum Preparation
-
Prepare a stock of Streptomyces sp. LL-A9227 spores suspended in 20% glycerol and store at -80°C.
-
Aseptically add 100 µL of the spore stock to 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth) in a 250 mL baffled flask.
-
Incubate at 30°C with shaking at 200 rpm for 48-72 hours, until a dense mycelial culture is obtained.
-
Use this seed culture to inoculate the production medium.
Protocol 2: Shake Flask Fermentation for this compound Production
-
Prepare the production medium. A starting point could be a medium known for promoting secondary metabolite production in Streptomyces (e.g., R5A medium).
-
Dispense 50 mL of the production medium into 250 mL baffled flasks.
-
Inoculate with 2.5 mL (5% v/v) of the seed culture.
-
Incubate at 30°C with shaking at 200 rpm for 7-10 days.
-
Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor growth (dry cell weight), pH, and this compound production (e.g., by HPLC analysis of the culture extract).
Visualizations
Signaling Pathway for Secondary Metabolism in Streptomyces
Caption: Regulatory cascade for this compound biosynthesis.
Experimental Workflow for Fermentation Optimization
Caption: Workflow for optimizing this compound fermentation.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for low this compound yield.
Technical Support Center: Chloroquinocin Purification by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Chloroquinocin using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the expected peak shape for this compound in a well-optimized HPLC method?
A1: Ideally, the chromatographic peak for this compound should be symmetrical and have a Gaussian shape. Asymmetrical peaks, such as those exhibiting tailing or fronting, can indicate issues with the separation process and may compromise the purity of the collected fractions.
Q2: My chromatogram shows no peaks after injecting my this compound sample. What are the possible causes?
A2: Several factors could lead to the absence of peaks. First, verify that the HPLC system is functioning correctly by running a standard compound. If the system is working, potential issues with your sample or method include:
-
Insufficient sample concentration: The concentration of this compound in your sample may be below the detector's limit of detection.
-
Sample degradation: this compound may be unstable in the sample solvent or under the chromatographic conditions.
-
Incorrect detector wavelength: Ensure the UV detector is set to a wavelength at which this compound has strong absorbance.
-
Strong sample solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion or complete elution with the solvent front.
Q3: What are "ghost peaks" and how can I prevent them in my this compound purification?
A3: Ghost peaks are unexpected peaks that appear in a chromatogram and are not related to the injected sample.[1][2][3][4] They can arise from various sources, including:
-
Contaminants in the mobile phase or solvents used for sample preparation.[2][5]
-
Carryover from previous injections due to an inadequate needle wash.[4][5]
-
Contamination from system components like seals, frits, or tubing.[1][3]
To prevent ghost peaks, use high-purity solvents, implement a thorough needle and system flushing protocol between runs, and regularly maintain your HPLC system.[2][3] Running a blank injection (injecting only the mobile phase) can help determine if the ghost peaks are coming from the system or the sample.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC purification of this compound, categorized by the observable problem.
Problem 1: Abnormal Peak Shapes
Ideal chromatographic peaks are symmetrical. Deviations from this symmetry can affect the accuracy of quantification and the purity of collected fractions.[6][7]
1.1 Peak Tailing
-
Description: The peak has an asymmetrical shape with a "tail" extending from the peak maximum towards the end of the chromatogram.
-
Common Causes & Solutions:
| Cause | Solution |
| Secondary Interactions | Interaction of basic analytes like this compound with acidic silanol groups on the silica-based stationary phase is a common cause of tailing.[8][9] |
| - Use an end-capped column: These columns have fewer free silanol groups. | |
| - Modify the mobile phase: Add a competing base (e.g., triethylamine) to the mobile phase to block the active sites.[8] Adjusting the pH of the mobile phase can also suppress silanol ionization.[6][8] | |
| Column Overload | Injecting too much sample can lead to peak tailing.[5][7] |
| - Reduce sample concentration or injection volume. [5] | |
| Column Contamination/Deterioration | Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak distortion.[10] |
| - Backflush the column: This can sometimes dislodge particulates from the inlet frit.[10][11] | |
| - Use a guard column: This protects the analytical column from strongly retained impurities.[5][12] | |
| - Replace the column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[8][10] |
1.2 Peak Fronting
-
Description: The peak is asymmetrical with the front of the peak being less steep than the back.
-
Common Causes & Solutions:
| Cause | Solution |
| Column Overload | Injecting a large volume of a highly concentrated sample can lead to fronting.[5][7] |
| - Dilute the sample or reduce the injection volume. [5] | |
| Sample Solvent Effects | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting. |
| - Dissolve the sample in the mobile phase or a weaker solvent. | |
| Column Collapse | A physical change in the column bed can lead to peak fronting.[5] |
| - Replace the column. |
1.3 Split Peaks
-
Description: The peak appears as two or more closely spaced peaks.
-
Common Causes & Solutions:
| Cause | Solution |
| Partially Blocked Column Frit | Contaminants from the sample or system can partially block the inlet frit of the column, causing the sample to be distributed unevenly.[10] |
| - Backflush the column. [10][11] | |
| - Replace the frit if possible, or replace the column. [9] | |
| Sample Solvent Incompatibility | Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting. |
| - Ensure the sample solvent is miscible with the mobile phase. | |
| Column Void | A void or channel has formed in the column packing material. |
| - Replace the column. |
Problem 2: Unstable Baseline and Ghost Peaks
A stable baseline is crucial for accurate peak detection and integration.
2.1 Baseline Drift or Noise
-
Description: The baseline is not flat and may show a continuous rise or fall (drift) or random fluctuations (noise).
-
Common Causes & Solutions:
| Cause | Solution |
| Mobile Phase Issues | Incomplete mixing of mobile phase components, contamination, or degradation can cause baseline drift.[6][13] |
| - Ensure proper mobile phase mixing and degassing. | |
| - Use high-purity HPLC-grade solvents and fresh mobile phase. [3] | |
| Temperature Fluctuations | Changes in the ambient temperature can affect the detector and column, leading to baseline drift.[2][6] |
| - Use a column oven and ensure a stable laboratory temperature. | |
| Detector Issues | A dirty flow cell or a failing lamp can cause noise and drift.[3][6] |
| - Flush the flow cell with an appropriate solvent. | |
| - Replace the detector lamp if necessary. |
2.2 Ghost Peaks
-
Description: Unexpected peaks appear in the chromatogram.
-
Common Causes & Solutions:
| Cause | Solution |
| Carryover | Residual sample from a previous injection is eluted in the current run.[5] |
| - Optimize the autosampler wash method, using a strong solvent to clean the needle and injection port between runs. [5] | |
| Mobile Phase Contamination | Impurities in the solvents or additives can appear as ghost peaks, especially in gradient elution.[2][3] |
| - Use freshly prepared, high-purity mobile phase. [3] | |
| - Filter the mobile phase before use. [3][12] | |
| Sample Contamination | The sample itself may contain impurities that were not expected. |
| - Run a blank injection (without the sample) to differentiate between system peaks and sample impurities. [1] |
Problem 3: Pressure Fluctuations and High Backpressure
Monitoring the system pressure is critical for maintaining a stable flow rate and ensuring the longevity of the HPLC system and column.[12]
3.1 Fluctuating Pressure
-
Description: The system pressure is unstable and cycles up and down.
-
Common Causes & Solutions:
| Cause | Solution |
| Air Bubbles in the Pump | Air trapped in the pump heads is a common cause of pressure fluctuations.[11][14] |
| - Purge the pump to remove air bubbles. [14][15] | |
| - Ensure the mobile phase is properly degassed. [14][15] | |
| Faulty Check Valves | Dirty or faulty check valves can lead to inconsistent solvent delivery and pressure fluctuations.[11] |
| - Clean or replace the check valves. [14] | |
| Pump Seal Leaks | Worn pump seals can cause leaks and pressure instability.[12][14] |
| - Replace the pump seals as part of regular maintenance. [12][14] |
3.2 High Backpressure
-
Description: The system pressure is consistently higher than normal for the given method.
-
Common Causes & Solutions:
| Cause | Solution |
| Blockage in the System | A blockage in the tubing, in-line filter, guard column, or analytical column can cause high backpressure.[12][16] |
| - Systematically isolate the source of the blockage by removing components one by one (starting from the detector and moving backward) and checking the pressure. | |
| Column Contamination | Particulates from the sample precipitating on the column inlet frit is a frequent cause.[12] |
| - Filter all samples and mobile phases before use. [12] | |
| - Use a guard column to protect the analytical column. [12] | |
| - If the column is blocked, try backflushing it. [11][12] | |
| Mobile Phase Precipitation | If using buffered mobile phases, the buffer salts can precipitate if the organic solvent concentration is too high. |
| - Ensure the buffer is soluble in the highest organic concentration used in the gradient. | |
| - Flush the system with water before switching to high organic content mobile phases. |
Experimental Protocols
Protocol 1: HPLC System Flushing
-
Objective: To remove contaminants from the HPLC system.
-
Procedure:
-
Remove the column and replace it with a union.
-
Place all solvent lines in a bottle of HPLC-grade isopropanol.
-
Purge each solvent line for 5-10 minutes at a high flow rate (e.g., 5 mL/min).
-
Run a high-flow flush of the entire system with isopropanol for at least 30 minutes.
-
Replace the isopropanol with HPLC-grade water and flush the system for another 30 minutes.
-
Equilibrate the system with the initial mobile phase conditions of your method before reinstalling the column.
-
Protocol 2: Column Backflushing
-
Objective: To remove particulate matter from the column inlet frit.
-
Procedure:
-
Disconnect the column from the detector.
-
Reverse the direction of the column.
-
Connect the column outlet to the pump and direct the column inlet to a waste container.
-
Flush the column with a solvent in which the contaminants are soluble (often the mobile phase without buffer) at a low flow rate (e.g., 0.5 mL/min) for 20-30 mL.[11]
-
Return the column to its original orientation and equilibrate with the mobile phase before use.
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Standard components of an HPLC system workflow.
References
- 1. wyatt.com [wyatt.com]
- 2. uhplcs.com [uhplcs.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. hplc.eu [hplc.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. hplc.eu [hplc.eu]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mastelf.com [mastelf.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 15. support.waters.com [support.waters.com]
- 16. uhplcs.com [uhplcs.com]
Technical Support Center: Optimizing Chloroquine Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Chloroquine dosage for in vivo studies.
Frequently Asked Questions (FAQs)
General
Q1: What is Chloroquine and what are its primary mechanisms of action?
Chloroquine is a 4-aminoquinoline drug primarily known for its use in the treatment of malaria and certain autoimmune diseases.[1][2] Its mechanisms of action are multifaceted and include:
-
Inhibition of Heme Polymerase: In malarial parasites, Chloroquine inhibits the action of heme polymerase, leading to the accumulation of toxic heme and parasite death.[1]
-
Lysosomotropic Action: Chloroquine accumulates in acidic organelles like lysosomes, increasing their internal pH. This disrupts the function of acidic hydrolases and can interfere with processes like protein degradation and antigen presentation.[2][3][4]
-
Modulation of Signaling Pathways: Chloroquine has been shown to affect various signaling pathways, including the activation of p53 through the ATM signaling pathway and interference with inflammatory signaling pathways.[5][6] It can also induce NF-κB activation.[7]
-
Immunosuppressive Effects: It can cause mild immunosuppression by inhibiting the production of rheumatoid factor and acute phase reactants.[3]
Dosage and Administration
Q2: What are some reported in vivo dosages of Chloroquine in animal models?
A single subcutaneous injection of 5 mg/kg of Chloroquine has been shown to be effective in eliminating the mid-term trophozoite stage of Plasmodium chabaudi in mice.[8] It is crucial to note that optimal dosage can vary significantly depending on the animal model, the disease being studied, and the route of administration.
Q3: What are the common routes of administration for Chloroquine in in vivo studies?
Common routes of administration for Chloroquine in animal studies include subcutaneous (sc), intravenous (iv), and intramuscular (im).[8][9] The choice of administration route will significantly impact the pharmacokinetic profile of the drug.
Q4: What is the pharmacokinetic profile of Chloroquine?
Chloroquine is rapidly absorbed and extensively distributed throughout the body.[10] It exhibits a large apparent volume of distribution and has a long elimination half-life, ranging from 20 to 60 days for the terminal component.[3][10] It is metabolized in the liver by cytochrome P450 enzymes into active metabolites, desethylchloroquine and bisdesethylchloroquine.[10] The pharmacokinetics can be influenced by the degree of infection, with a longer half-life observed in heavily infected mice compared to healthy ones.[8]
Troubleshooting Guide
Q1: My in vivo study is showing unexpected toxicity. What are the potential causes and solutions?
High peak plasma concentrations (Cmax) of Chloroquine, especially after intramuscular or intravenous administration, might contribute to toxicity.[9]
-
Possible Cause: The initial dose is too high.
-
Solution: Perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model. Start with a lower dose and gradually escalate.
-
-
Possible Cause: Rapid administration leading to high Cmax.
-
Solution: For intravenous administration, consider a slower infusion rate. For other routes, explore formulations that allow for slower release.
-
-
Possible Cause: The chosen animal model is particularly sensitive to Chloroquine.
-
Solution: Review literature for reported sensitivities of your chosen species and strain. Consider using a different model if necessary.
-
Q2: I am not observing the expected therapeutic effect. What could be the issue?
-
Possible Cause: The dose is too low.
-
Solution: Increase the dose in a stepwise manner, monitoring for both efficacy and toxicity. Ensure the dose is within a reported therapeutic range for your model.
-
-
Possible Cause: The dosing frequency is insufficient to maintain therapeutic drug levels.
-
Solution: Given Chloroquine's long half-life, this is less common, but consider the specific disease model. For acute models, the timing of administration relative to the disease induction might be critical.
-
-
Possible Cause: Poor drug bioavailability with the chosen administration route.
-
Solution: While Chloroquine generally has good bioavailability, this can be formulation-dependent.[3] Consider switching to a different route of administration (e.g., from oral to subcutaneous) to ensure adequate systemic exposure.
-
-
Possible Cause: Drug degradation.
-
Solution: Ensure proper storage and handling of the Chloroquine solution. Prepare fresh solutions as needed and protect them from light if they are light-sensitive.
-
Q3: There is high variability in the response between my study animals. How can I address this?
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure all personnel are properly trained on the administration technique to deliver a consistent volume and rate. Use appropriate and calibrated equipment.
-
-
Possible Cause: Biological variability within the animal cohort.
-
Solution: Ensure the use of age- and weight-matched animals from a reputable supplier. Increase the number of animals per group to improve statistical power.
-
-
Possible Cause: Underlying health issues in some animals.
-
Solution: Perform a thorough health check of all animals before starting the experiment. Acclimatize the animals to the facility and handling procedures to reduce stress.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Chloroquine in Mice
| Parameter | Healthy Mice | Low Parasitemia | Heavy Parasitemia |
| Route of Administration | Subcutaneous (sc) | Subcutaneous (sc) | Subcutaneous (sc) |
| Absorption Half-time | ~5 min | ~5 min | ~5 min |
| Apparent Half-time of Decay | ~40 min | ~90 min | ~410 min |
| Peak Blood Concentration | - | - | 3-fold higher at trophozoite stage |
Data summarized from a study in mice infected with Plasmodium chabaudi chabaudi.[8]
Table 2: General Pharmacokinetic Parameters of Chloroquine in Humans
| Parameter | Value |
| Bioavailability (Oral) | 67-114% |
| Volume of Distribution | 200 - 800 L/kg |
| Plasma Protein Binding | 60% |
| Elimination Half-life | 20 - 60 days |
| Primary Metabolites | Desethylchloroquine, Bisdesethylchloroquine |
Data compiled from human pharmacokinetic studies.[1][3][10]
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of Chloroquine in Mice
-
Animal Model: Select a cohort of healthy, age- and weight-matched mice (e.g., C57BL/6, 8-10 weeks old).
-
Group Allocation: Randomly assign animals to several dose groups (e.g., 5, 10, 20, 40, 80 mg/kg) and a vehicle control group (n=3-5 per group).
-
Drug Preparation: Dissolve Chloroquine phosphate in sterile saline or phosphate-buffered saline (PBS) to the desired concentrations.
-
Administration: Administer a single dose of Chloroquine or vehicle via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
Monitoring: Observe the animals for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur, abnormal behavior) at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) for up to 14 days.
-
Data Collection: Record body weight daily for the first week and then twice weekly. Note the incidence and severity of any adverse effects.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% weight loss or mortality).
Protocol 2: In Vivo Efficacy Study of Chloroquine in a Murine Malaria Model
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c) and infect them with a specific strain of Plasmodium (e.g., Plasmodium chabaudi).
-
Infection: Inoculate mice with infected red blood cells to establish a synchronized infection.
-
Group Allocation: Once parasitemia reaches a predetermined level (e.g., 1-2%), randomly assign mice to a treatment group (e.g., 5 mg/kg Chloroquine) and a vehicle control group.
-
Drug Administration: Administer Chloroquine or vehicle subcutaneously as a single dose.[8]
-
Monitoring Parasitemia: Collect a small blood sample from the tail vein at regular intervals (e.g., daily) and prepare thin blood smears.
-
Data Analysis: Stain the blood smears with Giemsa stain and determine the percentage of infected red blood cells by microscopy.
-
Endpoint: The primary endpoint is the reduction in parasitemia in the treated group compared to the control group. Survival and clinical signs can be used as secondary endpoints.
Visualizations
Chloroquine's Proposed Mechanism of Action in Malaria
Caption: Proposed mechanism of Chloroquine action in malarial parasites.
Experimental Workflow for an In Vivo Efficacy Study
Caption: A typical experimental workflow for an in vivo efficacy study.
Troubleshooting Logic for Unexpected Toxicity
Caption: A decision tree for troubleshooting unexpected toxicity in in vivo studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of action of hydroxychloroquine as an antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in the understanding of the pharmacokinetics and mechanism of action of chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling Activation Induced by Chloroquine Requires Autophagosome, p62 Protein, and c-Jun N-terminal Kinase (JNK) Signaling and Promotes Tumor Cell Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics of chloroquine in healthy and Plasmodium chabaudi-infected mice: implications for chronotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the pharmacokinetics of chloroquine after single intravenous and intramuscular adminis | British Pharmacological Society [bps.ac.uk]
- 10. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Chloroquinocin Degradation in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the degradation of Chloroquinocin in solution. All recommendations are based on the chemical properties of chlorinated naphthoquinones.
Disclaimer: The exact chemical structure of this compound is not publicly available. Therefore, this guidance is based on the representative and structurally similar compound, 2-chloro-1,4-naphthoquinone. The principles of degradation and stabilization discussed are broadly applicable to this class of molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is changing color (e.g., turning yellow/brown) and losing potency over a short period. What is happening?
A1: Color change and loss of potency are common indicators of this compound degradation. As a chlorinated naphthoquinone, it is susceptible to several degradation pathways, primarily:
-
Photodegradation: Exposure to light, especially UV and visible light, can induce photochemical reactions, leading to the formation of degradation products. This can involve the generation of reactive oxygen species (ROS) that further accelerate degradation.
-
pH-Dependent Hydrolysis: Naphthoquinones are generally more stable in acidic to neutral conditions. In alkaline solutions (pH > 7), they can undergo hydrolysis, which may involve the displacement of the chloro substituent and subsequent rearrangement or polymerization of the naphthoquinone ring.
-
Oxidation: The quinone moiety is redox-active and can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents. This can lead to the formation of hydroxylated and other oxidized derivatives, which may be inactive or have altered activity.
Q2: I suspect my this compound solution is degrading. How can I confirm this and identify the degradation products?
A2: A stability-indicating analytical method is crucial for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique.
-
Method: A reversed-phase HPLC method can separate this compound from its degradation products. A C18 column is often suitable, with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: The naphthoquinone core has strong UV absorbance, allowing for sensitive detection. Monitoring at a wavelength where this compound has maximum absorbance will show a decrease in its peak area as it degrades, while new peaks corresponding to degradation products may appear.
-
Identification: Mass spectrometry (LC-MS) can be coupled with HPLC to identify the molecular weights of the degradation products, providing insights into the degradation pathways.
Q3: What are the optimal storage conditions to prevent this compound degradation in solution?
A3: To minimize degradation, solutions of this compound should be stored with the following precautions:
-
Protection from Light: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light. Minimize exposure to ambient light during experimental procedures.
-
pH Control: Maintain the pH of the solution in the acidic to neutral range (ideally pH 4-7). This can be achieved by using appropriate buffer systems.
-
Low Temperature: Store solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage.
-
Inert Atmosphere: For highly sensitive experiments or long-term storage, deoxygenating the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Q4: Can I use antioxidants to stabilize my this compound solution?
A4: Yes, the addition of antioxidants can be an effective strategy to prevent oxidative degradation. Commonly used antioxidants in pharmaceutical preparations include:
-
Ascorbic acid (Vitamin C)
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Tocopherol (Vitamin E)
The choice and concentration of the antioxidant should be optimized for your specific application to ensure compatibility and efficacy without interfering with your experiments.
Quantitative Data Summary
The following tables summarize the effects of various conditions on the stability of chlorinated naphthoquinones, based on available literature for similar compounds.
Table 1: Effect of pH on the Stability of Chlorinated Naphthoquinones
| pH Range | Relative Stability | Primary Degradation Pathway |
| < 4 | Generally Stable | Acid-catalyzed hydrolysis (minor) |
| 4 - 7 | Most Stable | Minimal degradation |
| > 7 | Unstable | Base-catalyzed hydrolysis, oxidation |
Table 2: Influence of Storage Conditions on this compound Stability
| Storage Condition | Expected Stability | Recommendations |
| Room Temperature, Ambient Light | Poor | Avoid |
| Room Temperature, Protected from Light | Moderate (short-term) | Use for immediate experimental needs only |
| 2-8°C, Protected from Light | Good (short to medium-term) | Recommended for working solutions |
| -20°C, Protected from Light | Excellent (long-term) | Ideal for stock solutions |
| -80°C, Protected from Light | Optimal (long-term) | Recommended for archival storage |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
1. Materials:
- This compound
- HPLC-grade water
- HPLC-grade acetonitrile and/or methanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- pH meter
- HPLC system with UV detector
- Photostability chamber
- Oven
2. Preparation of Stock Solution:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
3. Stress Conditions:
- Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
- Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
- Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
- Thermal Degradation: Transfer an aliquot of the stock solution to a vial and evaporate the solvent. Place the vial with the solid compound in an oven at 80°C for 48 hours. Reconstitute in the initial solvent before analysis.
- Photodegradation: Expose a solution of this compound (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil and kept under the same conditions.
4. Analysis:
- Analyze all stressed samples, along with an unstressed control, by a developed and validated stability-indicating HPLC method.
- Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
Protocol 2: Evaluation of Stabilizing Agents for this compound Solutions
This protocol outlines a method to assess the effectiveness of pH control and antioxidants in preventing the degradation of this compound.
1. Materials:
- This compound stock solution (1 mg/mL)
- Phosphate buffer solutions (pH 5, 6, and 7)
- Citrate buffer solutions (pH 4)
- Borate buffer solution (pH 8)
- Ascorbic acid
- Butylated hydroxytoluene (BHT)
- HPLC system with UV detector
2. Experimental Setup:
- Prepare a series of this compound solutions (e.g., 50 µg/mL) in the different buffer solutions (pH 4, 5, 6, 7, and 8).
- For each pH, prepare a set of solutions with and without the addition of an antioxidant (e.g., 0.1% w/v ascorbic acid or 0.01% w/v BHT).
- Store all solutions at room temperature under ambient light.
3. Time-Point Analysis:
- At specified time points (e.g., 0, 4, 8, 24, and 48 hours), take an aliquot from each solution.
- Analyze the aliquots by HPLC to determine the remaining concentration of this compound.
4. Data Analysis:
- Plot the concentration of this compound as a function of time for each condition.
- Calculate the degradation rate constant for each condition to quantitatively compare the stability of this compound in the presence and absence of different buffers and antioxidants.
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: Workflow for assessing this compound stability.
Navigating Experimental Variability with Chloroquine: A Technical Support Guide
Disclaimer: The compound "Chloroquinocin" did not yield specific public data. This guide focuses on the well-researched compound Chloroquine (CQ) to address the core topic of experimental variability and reproducibility. The principles and troubleshooting strategies outlined here are broadly applicable to many experimental compounds in life sciences research.
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues related to the experimental use of Chloroquine. By addressing sources of variability and providing standardized protocols, this guide aims to enhance the reproducibility of experimental findings.
Frequently Asked Questions (FAQs)
Q1: Why do I see significant variability in the IC50/CC50 values of Chloroquine between different experiments?
A1: Variability in IC50 (half-maximal inhibitory concentration) or CC50 (half-maximal cytotoxic concentration) values is a common issue. Several factors can contribute to this:
-
Cell Line Differences: Different cell lines exhibit varying sensitivity to CQ due to inherent biological differences.[1]
-
Assay Duration: The cytotoxic effects of CQ are often time-dependent. Longer incubation times can result in lower IC50/CC50 values.[1]
-
Cell Density: The initial seeding density of cells can influence the effective concentration of the drug per cell.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration.
-
Metabolic State of Cells: The metabolic activity and growth phase of cells at the time of treatment can impact their response.
Q2: I am using Chloroquine to inhibit autophagy. How can I confirm that the observed effect is due to autophagy inhibition?
A2: Chloroquine is a well-known late-stage autophagy inhibitor that works by preventing the fusion of autophagosomes with lysosomes.[2][3][4] To confirm autophagy inhibition, you can:
-
Monitor LC3-II Accumulation: Western blotting for LC3 is a standard method. Inhibition of lysosomal degradation by CQ leads to the accumulation of the lipidated form, LC3-II.[2][3] An increase in the LC3-II/LC3-I ratio upon CQ treatment is indicative of autophagy inhibition.
-
p62/SQSTM1 Levels: p62 is a protein that is selectively degraded by autophagy. An accumulation of p62 upon CQ treatment suggests a block in autophagic flux.[4]
-
Fluorescence Microscopy: Using cells expressing fluorescently-tagged LC3 (e.g., GFP-LC3), you can observe an increase in the number and intensity of fluorescent puncta (representing autophagosomes) after CQ treatment.
Q3: Can Chloroquine induce cell death pathways other than autophagy?
A3: Yes, while it is a widely used autophagy inhibitor, high concentrations or prolonged exposure to Chloroquine can induce apoptosis. This is often linked to the accumulation of damaged proteins and the induction of endoplasmic reticulum (ER) stress.[5][6] Key markers to investigate include cleaved caspase-3, PARP cleavage, and markers of ER stress such as CHOP.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50/CC50 Values | 1. Variability in cell passage number. 2. Inconsistent cell seeding density. 3. Differences in incubation time. 4. Lot-to-lot variability of Chloroquine or serum. | 1. Use cells within a consistent and narrow passage number range. 2. Optimize and standardize cell seeding density for all experiments. 3. Maintain a consistent drug incubation time based on preliminary time-course experiments. 4. Qualify new lots of reagents and use a single lot for a set of comparative experiments. |
| No Observable Autophagy Inhibition | 1. Insufficient Chloroquine concentration. 2. Inappropriate assay timing. 3. Low basal autophagy levels in the cell line. | 1. Perform a dose-response experiment to determine the optimal CQ concentration for autophagy inhibition in your specific cell line (typically 10-50 µM).[3] 2. Conduct a time-course experiment to identify the optimal time point for observing LC3-II accumulation. 3. Induce autophagy with a known stimulus (e.g., starvation) as a positive control to ensure the pathway is active. |
| High Background in Fluorescence Microscopy | 1. Suboptimal antibody concentration for immunofluorescence. 2. Autofluorescence of cells or media. | 1. Titrate the primary and secondary antibodies to determine the optimal signal-to-noise ratio. 2. Use appropriate controls (e.g., unstained cells, secondary antibody only) and consider using a mounting medium with an anti-fade reagent. |
| Discrepancy Between In Vitro and In Vivo Results | 1. Pharmacokinetic and pharmacodynamic differences. 2. Host factors influencing drug response.[7][8] 3. Tumor microenvironment in in vivo models. | 1. Consider the metabolic stability and bioavailability of Chloroquine in your in vivo model. 2. Acknowledge that host immune responses and other physiological factors can alter the drug's efficacy.[7] 3. Use 3D cell culture models (in vitro) to better mimic the in vivo tumor microenvironment. |
Quantitative Data Summary
The following tables summarize the cytotoxic concentrations (CC50) of Chloroquine and Hydroxychloroquine in various cell lines after 72 hours of treatment, as well as the half-maximal effective concentrations (EC50) against different ZIKV strains.
Table 1: Cytotoxicity of Chloroquine (CQ) and Hydroxychloroquine (HCQ) in Different Cell Lines (72h) [1]
| Cell Line | Tissue of Origin | CQ CC50 (µM) | HCQ CC50 (µM) |
| H9C2 | Myocardium | 17.1 | 25.75 |
| HEK293 | Kidney | 9.883 | 15.26 |
| IEC-6 | Intestinal Epithelium | 17.38 | 20.31 |
| Vero | Kidney | 92.35 | - |
| ARPE-19 | Retinal Pigment Epithelium | 49.24 | - |
Table 2: Anti-Zika Virus (ZIKV) Activity of Chloroquine [9]
| ZIKV Strain | Cell Type | EC50 (µM) |
| MR766, GZ02, etc. | Various | 5.31 ± 0.64 to 14.20 ± 0.18 |
Experimental Protocols
Protocol 1: Determination of IC50/CC50 using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1]
-
Drug Preparation: Prepare a 2x stock solution of Chloroquine in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the existing medium from the cells and add the Chloroquine dilutions. Include a vehicle control (medium without the drug).
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.[1]
-
Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the IC50/CC50 value using appropriate software.
Protocol 2: Western Blot for LC3-II Accumulation
-
Cell Treatment: Plate cells and treat with Chloroquine at a concentration known to inhibit autophagy (e.g., 50 µM) for a predetermined time (e.g., 6-24 hours).[5] Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody against LC3. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. LC3-I and LC3-II will appear as two distinct bands. Quantify the band intensities to determine the LC3-II/LC3-I ratio.
Visualizations
Signaling Pathways and Workflows
Caption: Chloroquine inhibits autophagy and induces apoptosis.
Caption: Workflow for determining Chloroquine's IC50.
References
- 1. Frontiers | Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model [frontiersin.org]
- 2. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why does the signal for LC3-II increase with chloroquine, an inhibitor of autophagy? | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting autophagy with chloroquine enhances the anti-tumor effect of high-LET carbon ions via ER stress-related apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Three In Vitro Tests and an In Vivo Test for Chloroquine Resistance in Plasmodium falciparum Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of in vivo and in vitro tests of resistance in patients treated with chloroquine in Yaoundé, Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chloroquine and Sulfadoxine Derivatives Inhibit ZIKV Replication in Cervical Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Chloroquinocin and Other Naphthoquinone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Chloroquinocin with other prominent naphthoquinone antibiotics, namely juglone, plumbagin, and lapachol. The objective is to offer a comprehensive overview of their antimicrobial profiles, mechanisms of action, and available experimental data to support research and development efforts in the field of antimicrobial agents.
Introduction to Naphthoquinone Antibiotics
Naphthoquinones are a class of naturally occurring compounds characterized by a naphthalene ring system with two carbonyl groups. They are widely distributed in nature and are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. Their mechanisms of action are often multifaceted, involving the generation of reactive oxygen species (ROS), interference with cellular respiration, and inhibition of essential enzymes. This guide focuses on this compound, a novel chlorinated naphthoquinone, and compares it with the well-studied naphthoquinones juglone, plumbagin, and lapachol.
This compound: A Novel Chlorinated Naphthoquinone
This compound is a novel antibiotic isolated from Streptomyces sp. LL-A9227.[1] Structurally, it is a chlorinated naphthoquinone, a feature that distinguishes it from many other compounds in this class.[1]
Antimicrobial Spectrum: this compound has been reported to be active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] However, specific minimum inhibitory concentration (MIC) values from the primary literature are not publicly available, limiting a direct quantitative comparison with other naphthoquinones.
Mechanism of Action: The precise mechanism of action for this compound has not been extensively detailed in publicly accessible literature. However, like other naphthoquinones, it is hypothesized to exert its antimicrobial effects through mechanisms such as oxidative stress and enzyme inhibition.
Comparative Analysis with Other Naphthoquinone Antibiotics
For a comprehensive comparison, we will examine the properties of three well-characterized naphthoquinone antibiotics: juglone, plumbagin, and lapachol.
Data Presentation: Antimicrobial Activity
The following table summarizes the available quantitative data (Minimum Inhibitory Concentration - MIC) for juglone, plumbagin, and lapachol against a selection of clinically relevant bacteria. It is important to note that MIC values can vary depending on the specific strain and the experimental conditions used.
| Antibiotic | Organism | MIC (µg/mL) | Reference(s) |
| Juglone | Staphylococcus aureus | 8 - 1000 | [3] |
| Pseudomonas aeruginosa | 35 | [4] | |
| Plumbagin | Staphylococcus aureus | 0.5 - 8 | [5] |
| Methicillin-resistant S. aureus (MRSA) | 4 - 8 | [5] | |
| Escherichia coli | 8 | [5] | |
| Klebsiella pneumoniae | 2 | [5] | |
| Pseudomonas aeruginosa | 8 | [5] | |
| Lapachol | Staphylococcus aureus | 15.6 - 125 | |
| Enterococcus faecalis | 15.6 - 125 |
Mechanisms of Action
The antimicrobial mechanisms of juglone, plumbagin, and lapachol have been more extensively studied than that of this compound.
-
Juglone: Exerts its antibacterial effect by disrupting the cell membrane integrity, leading to protein leakage.[3] It can also inhibit bacterial growth by affecting gene expression and inducing the production of reactive oxygen species.[4]
-
Plumbagin: Exhibits a broad range of antibacterial activities. Its mechanisms include the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication, and the alteration of bacterial membrane permeability.[5]
-
Lapachol: The antimicrobial activity of lapachol and its derivatives is attributed to their ability to generate reactive oxygen species, leading to oxidative stress and cellular damage.
Experimental Protocols
The following section details a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of naphthoquinone antibiotics, a key experiment for assessing their antimicrobial potency.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Materials:
- Naphthoquinone Stock Solution: Dissolve the naphthoquinone compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
- Bacterial Culture: Prepare a fresh overnight culture of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).
- 96-Well Microtiter Plate: Sterile, flat-bottomed plates are used for the assay.
- Growth Medium: Sterile Mueller-Hinton Broth (or other appropriate broth for the test organism).
2. Inoculum Preparation:
- Dilute the overnight bacterial culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- Further dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
3. Assay Procedure:
- Add 100 µL of sterile broth to all wells of the 96-well plate.
- Add 100 µL of the naphthoquinone stock solution to the first well of a row and mix.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This creates a range of decreasing concentrations of the naphthoquinone.
- Add 100 µL of the prepared bacterial inoculum to each well.
- Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
4. Incubation:
- Incubate the microtiter plate at 37°C for 18-24 hours.
5. Interpretation of Results:
- The MIC is determined as the lowest concentration of the naphthoquinone at which there is no visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
Visualizations
General Mechanism of Naphthoquinone Antibacterial Activity
Caption: A generalized signaling pathway for the antibacterial action of naphthoquinones.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound represents a potentially valuable addition to the arsenal of naphthoquinone antibiotics, particularly given its activity against MRSA. However, a more complete understanding of its antimicrobial profile and mechanism of action awaits the public release of detailed experimental data. In comparison, juglone, plumbagin, and lapachol are well-characterized naphthoquinones with demonstrated efficacy against a range of bacteria, operating through mechanisms that primarily induce cellular stress and disrupt essential functions. Further research, including head-to-head comparative studies, is necessary to fully elucidate the therapeutic potential of this compound relative to other members of this important class of natural products.
References
- 1. This compound, a novel chlorinated naphthoquinone antibiotic from Streptomyces sp., LL-A9227 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial susceptibility patterns of common and unusual species of enterococci causing infections in the United States. Enterococcal Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
Validating the Antibacterial Spectrum of Chloroquinocin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of Chloroquinocin, a novel chlorinated naphthoquinone antibiotic. The performance of this compound is evaluated against established antibacterial agents, supported by available in vitro data. Detailed experimental protocols for determining antibacterial susceptibility are also provided to aid in the validation and further research of this compound.
Comparative Analysis of Antibacterial Activity
This compound has demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen in both hospital and community settings.[1] While specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad panel of bacteria are not widely published, its classification as a pyranonaphthoquinone antibiotic allows for comparison with other compounds in this class and with standard-of-care antibiotics for Gram-positive infections.[2][3]
The following table summarizes the available MIC data for comparator antibiotics against key Gram-positive pathogens. This data provides a benchmark against which the activity of this compound can be assessed in future studies.
Table 1: Minimum Inhibitory Concentration (MIC) Data for Comparator Antibiotics against Staphylococcus aureus
| Antibiotic | Methicillin-Susceptible S. aureus (MSSA) MIC (µg/mL) | Methicillin-Resistant S. aureus (MRSA) MIC (µg/mL) |
| Vancomycin | 0.5 - 2 | 0.5 - 2 |
| Linezolid | 1 - 4 | 1 - 4 |
| Daptomycin | 0.25 - 1 | 0.25 - 1 |
Note: MIC values can vary between different strains and testing methodologies.
Experimental Protocols
The validation of an antibacterial agent's spectrum relies on standardized in vitro susceptibility testing. The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5][6]
a) Broth Microdilution Method
This is a widely used method to determine the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then create a series of two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Add the standardized bacterial inoculum to the wells of a 96-well microtiter plate containing the serially diluted antimicrobial agent. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that shows no visible bacterial growth (turbidity).[7]
b) Agar Dilution Method
This method involves incorporating the antimicrobial agent directly into the agar medium.
-
Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing two-fold serial dilutions of this compound.
-
Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method.
-
Inoculation: Spot-inoculate the surface of each agar plate with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the bacteria on the agar surface.
Potential Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been fully elucidated. However, as a member of the naphthoquinone class of compounds, its antibacterial activity is likely attributed to one or more of the following mechanisms:
-
Generation of Reactive Oxygen Species (ROS): Naphthoquinones are known to undergo redox cycling, leading to the production of superoxide anions and other ROS.[8][9] This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to bacterial cell death.
-
Cell Membrane Damage: Some naphthoquinone derivatives have been shown to disrupt the integrity of the bacterial cell membrane.
-
Metal Chelation: The structure of some naphthoquinones allows for the chelation of essential metal ions, which can disrupt enzymatic functions within the bacterial cell.
The specific signaling pathways within bacteria that are affected by this compound require further investigation. Research into other quinone-based compounds suggests potential interference with bacterial chemosensory and signaling systems that regulate processes like biofilm formation.[10][11]
Visualizing Experimental and Logical Frameworks
To facilitate a clearer understanding of the processes involved in validating the antibacterial spectrum of this compound, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for MIC determination.
Caption: Putative mechanisms of action for naphthoquinones.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimicrobial activity of pyranobenzoquinones related to the pyranonaphthoquinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyranonaphthoquinone antibiotics--isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dickwhitereferrals.com [dickwhitereferrals.com]
- 5. idexx.dk [idexx.dk]
- 6. idexx.com [idexx.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs | Bentham Science [benthamscience.com]
- 10. Chemosensory Signaling Systems That Control Bacterial Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Signal Disruption Leads to Changes in Bacterial Community Population [frontiersin.org]
Unraveling Resistance: A Comparative Guide to Chloroquinocin and Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates a thorough understanding of the cross-resistance profiles of novel antimicrobial compounds. This guide provides a comparative overview of Chloroquinocin, a chlorinated naphthoquinone antibiotic, and outlines the experimental frameworks for evaluating its cross-resistance with other antibiotic classes. While specific cross-resistance data for this compound is not yet publicly available, this document serves as a foundational resource for researchers aiming to investigate these critical interactions.
Understanding this compound: A Novel Antibiotic
This compound is a chlorinated naphthoquinone antibiotic isolated from Streptomyces sp.[1]. Preliminary studies indicate that it possesses antibacterial activity against a range of bacteria, with notable efficacy against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA)[2]. Its status as a novel compound makes the study of its potential for cross-resistance with existing antibiotics a high priority for antimicrobial research and development.
Comparative Antibacterial Spectrum
While comprehensive comparative data remains to be established through dedicated studies, the known antibacterial spectrum of this compound provides a basis for selecting comparator antibiotics for cross-resistance studies.
| Antibiotic Class | Representative Antibiotics | Known Spectrum of Activity | Potential for Cross-Resistance with this compound |
| Naphthoquinones | This compound | Gram-positive bacteria (including MRSA), and some Gram-negative bacteria.[1][2] | The mechanism of action of this compound is not fully elucidated, making predictions of cross-resistance challenging without experimental data. |
| Beta-lactams | Penicillin, Methicillin, Cephalosporins | Primarily active against Gram-positive bacteria by inhibiting cell wall synthesis. | Cross-resistance is possible if resistance mechanisms are not target-specific (e.g., efflux pumps). |
| Aminoglycosides | Gentamicin, Tobramycin | Broad-spectrum, primarily against Gram-negative aerobic bacteria by inhibiting protein synthesis. | Different mechanisms of action suggest a lower likelihood of target-based cross-resistance. |
| Macrolides | Erythromycin, Azithromycin | Primarily active against Gram-positive bacteria by inhibiting protein synthesis. | Different mechanisms of action suggest a lower likelihood of target-based cross-resistance. |
| Quinolones | Ciprofloxacin, Levofloxacin | Broad-spectrum, inhibiting DNA replication. | Different mechanisms of action suggest a lower likelihood of target-based cross-resistance. |
| Glycopeptides | Vancomycin | Active against Gram-positive bacteria, particularly MRSA, by inhibiting cell wall synthesis. | As a key anti-MRSA agent, assessing cross-resistance with Vancomycin is critical. |
Experimental Protocols for Cross-Resistance Studies
To determine the cross-resistance profile of this compound, standardized experimental protocols are essential. The following methodologies are fundamental for generating reliable and comparable data.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the foundational measurement for assessing antibiotic susceptibility.
Protocol: Broth Microdilution Method
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and comparator antibiotics in an appropriate solvent. Create a series of twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Culture the bacterial strains to be tested overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Plate Inoculation: Dispense the diluted antibiotic solutions into a 96-well microtiter plate. Add the standardized bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
References
Comparative Cytotoxicity of Quinolone Antibiotics and Doxorubicin
A Guide for Researchers in Drug Development
In the landscape of antibiotic research and development, understanding the cytotoxic profile of novel compounds is paramount. This guide provides a comparative analysis of the cytotoxic effects of selected antibiotics, with a focus on quinolone derivatives and the widely used anthracycline, doxorubicin. While the primary focus of this guide was intended to be chloroquinocin, a notable gap exists in publicly available literature regarding its cytotoxic effects on mammalian cell lines. Therefore, we present a comparative overview of related quinolone antibiotics, such as ciprofloxacin, alongside doxorubicin, to provide a relevant framework for researchers.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for ciprofloxacin and doxorubicin across a range of human cancer cell lines, as determined by various in vitro studies. This data provides a benchmark for evaluating the potential cytotoxicity of new antibiotic candidates.
Table 1: IC50 Values of Ciprofloxacin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A-172 | Glioblastoma | 259.3 | 72 |
| T-24 | Bladder Cancer | 3.88 | Not Specified |
| PC-3 | Prostate Cancer | 9.35 | Not Specified |
| A549 | Non-small cell lung | >100 | Not Specified |
| DU145 | Prostate Cancer | 2.42 | Not Specified |
| LOX IMVI | Melanoma | 25.4 | Not Specified |
| K562 | Leukemia | Not Specified | 72 |
| KG1-a | Leukemia | Not Specified | 72 |
Table 2: IC50 Values of Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HCT116 | Colon Cancer | 24.30 | Not Specified |
| Hep-G2 | Hepatocellular Carcinoma | 14.72 | Not Specified |
| PC3 | Prostate Cancer | 2.64 | Not Specified |
| HepG2 | Hepatocellular Carcinoma | 12.2 | 24 |
| UMUC-3 | Bladder Cancer | 5.1 | 24 |
| TCCSUP | Bladder Cancer | 12.6 | 24 |
| BFTC-905 | Bladder Cancer | 2.3 | 24 |
| HeLa | Cervical Cancer | 2.9 | 24 |
| MCF-7 | Breast Cancer | 2.5 | 24 |
| M21 | Skin Melanoma | 2.8 | 24 |
| A549 | Non-small cell lung | >20 | 24 |
| Huh7 | Hepatocellular Carcinoma | >20 | 24 |
| VMCUB-1 | Bladder Cancer | >20 | 24 |
Experimental Protocols
The data presented in the tables above are typically generated using cell viability assays. The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., ciprofloxacin, doxorubicin) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Reagent Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways and Mechanism of Action
Quinolone antibiotics, including ciprofloxacin, are known to exert their antibacterial effects by targeting bacterial DNA gyrase and topoisomerase IV. In mammalian cells, they have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2][3][4] This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in DNA strand breaks and subsequent cell cycle arrest and apoptosis. Doxorubicin also functions as a topoisomerase II inhibitor, but its mechanism is more complex, involving DNA intercalation and the generation of reactive oxygen species.[5][6][7][8][9]
Below is a generalized workflow for assessing cytotoxicity and a diagram of the presumed signaling pathway for quinolone antibiotics in mammalian cells.
References
- 1. Inhibitory effects of quinolones on pro- and eucaryotic DNA topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ciprofloxacin-induced inhibition of topoisomerase II in human lymphoblastoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
